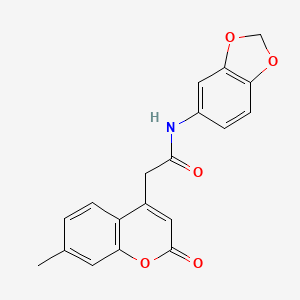

N-(2H-1,3-benzodioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound featuring a benzodioxole moiety linked via an acetamide bridge to a 7-methyl-2-oxochromen heterocycle. The benzodioxole group (1,3-benzodioxol-5-yl) is a bicyclic aromatic system with oxygen atoms at positions 1 and 3, conferring electron-rich properties. The chromen (coumarin) moiety contains a fused benzene and α-pyrone ring system, with a methyl substituent at position 7 and a ketone at position 2, which may influence photophysical and pharmacological behavior . The acetamide linker facilitates structural diversity, enabling interactions with biological targets or modulation of physicochemical properties such as solubility and stability.

For instance, acetamide derivatives are often synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of morpholinone-acetamide hybrids (e.g., acetylation steps using acetyl chloride and Na₂CO₃ in CH₂Cl₂) .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(7-methyl-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-11-2-4-14-12(8-19(22)25-16(14)6-11)7-18(21)20-13-3-5-15-17(9-13)24-10-23-15/h2-6,8-9H,7,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMCBHNOBQPQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that combines a benzodioxole moiety with a chromenyl acetamide. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological properties.

Research suggests that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE). Inhibition of MAOs is particularly relevant in neurodegenerative diseases like Alzheimer's, where increased monoamines can enhance neurotransmission .

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in scavenging reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress-related damage .

- Cellular Viability : In vitro studies on Vero cell lines indicate that the compound maintains cell viability at concentrations up to 100 μg/mL, suggesting low toxicity and potential for therapeutic use .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | Measurement | Result |

|---|---|---|

| MAO-B Inhibition | IC50 (μM) | 0.51 ± 0.09 |

| AChE Inhibition | IC50 (μM) | 0.69 ± 0.10 |

| BChE Inhibition | IC50 (μM) | 2.84 ± 0.09 |

| Cell Viability (Vero Cells) | % Viability at 100 μg/mL | >80% |

| ROS Scavenging Effect | % Reduction in ROS | Significant reduction observed |

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from H₂O₂-induced oxidative damage, supporting its potential use in neurodegenerative disease therapies .

- Anticancer Properties : Preliminary investigations suggest that the compound may exhibit anticancer activity, although further studies are required to elucidate its mechanisms and effectiveness against specific cancer types.

- Plant Growth Regulation : Research has indicated that derivatives of benzodioxole compounds can influence plant growth and development, suggesting broader applications beyond human health .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2H-1,3-benzodioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide with structurally related compounds from the evidence, focusing on molecular features, synthesis, and physicochemical properties:

Key Structural and Functional Differences

Heterocyclic Core: The target compound’s chromen moiety distinguishes it from morpholinone (e.g., ) or benzooxazepin derivatives (e.g., ). Chromens are known for UV absorption and fluorescence, which could be advantageous in photodynamic applications or as spectroscopic probes .

Substituent Effects :

- The 7-methyl group on the chromen ring may sterically hinder interactions compared to unsubstituted chromens or nitro/hydroxy-substituted analogs (e.g., compound 2k in ).

- The absence of electron-withdrawing groups (e.g., nitro in 2k ) on the target compound’s benzodioxole may alter redox properties or metabolic stability.

Synthetic Complexity :

- The target compound’s synthesis likely involves coupling a chromen-acetic acid derivative with a benzodioxol-5-yl amine, similar to methods in .

- In contrast, benzooxazepin derivatives () require constructing a seven-membered heterocycle, increasing synthetic steps and complexity.

Physicochemical Properties: The acetamide linker in the target compound and its analogs (e.g., ) enhances solubility compared to hydrazide (2k ) or ester-linked derivatives. Hydrogen-bonding capacity varies: The morpholinone derivative has multiple hydrogen-bond acceptors (ketone, acetyl), while the benzodioxol-ethyl chloroacetamide forms intermolecular N–H···O bonds.

Crystallographic and Computational Tools

Structural characterization of similar compounds relies on tools like SHELXL for refinement and ORTEP for graphical representation . For example, the crystal structure of N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide was solved using these programs, revealing anisotropic displacement parameters and hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.